molecular formula C10H9NO B1582177 4-Methoxyquinoline CAS No. 607-31-8

4-Methoxyquinoline

Cat. No. B1582177
CAS RN: 607-31-8
M. Wt: 159.18 g/mol
InChI Key: RWTCJCUERNMVEZ-UHFFFAOYSA-N
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Patent
US08524738B2

Procedure details

To 15 mL of methanol containing 4.02 g of 4-hydroxyquinoline and 130 mL of an acetonitrile solution, 5.01 g of diisopropylethylamine and 19.4 mL of a 2.0 mol/L trimethylsilyldiazomethane/hexane solution were added at room temperature, and the mixture was stirred for 13 hours, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [silica gel; Chromatorex-NH, manufactured by Fuji Silysia Chemical Ltd., eluent; hexane:ethyl acetate 2:1] to obtain 1.79 g of a yellow oily substance, 4-methoxyquinoline.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
trimethylsilyldiazomethane hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO.[OH:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1.[CH:14](N(C(C)C)CC)(C)C.C[Si](C=[N+]=[N-])(C)C.CCCCCC>C(#N)C>[CH3:14][O:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=NC2=CC=CC=C12
Name
Quantity
5.01 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
trimethylsilyldiazomethane hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-].CCCCCC
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [silica gel; Chromatorex-NH, manufactured by Fuji Silysia Chemical Ltd., eluent; hexane:ethyl acetate 2:1]

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
COC1=CC=NC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.